N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
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Overview
Description
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide is a novel compound known for its potent inhibitory effects on certain oncogenic and resistant mutations of the epidermal growth factor receptor (EGFR). This compound has shown significant promise in the treatment of non-small cell lung cancers (NSCLC) with specific EGFR mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of modified compounds with different functional groups .
Scientific Research Applications
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of various chemical modifications on biological activity.
Biology: Investigated for its interactions with cellular proteins and its effects on cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers with specific EGFR mutations.
Mechanism of Action
The compound exerts its effects by covalently binding to specific mutations in the EGFR, such as L858R and T790M. This binding inhibits the receptor’s kinase activity, preventing downstream signaling that promotes cancer cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, and the pathways involved are primarily those related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, used for treating NSCLC and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for NSCLC with specific mutations.
Uniqueness
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide is unique due to its ability to selectively inhibit both oncogenic and resistant EGFR mutations while sparing wild-type EGFR. This selectivity reduces the risk of dose-limiting toxicities and enhances its therapeutic potential .
Biological Activity
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide, also known as EGF816, is a potent covalent inhibitor specifically targeting mutant forms of the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in the field of oncology, particularly for its application in treating non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
EGF816 operates as a covalent inhibitor that selectively binds to the mutant forms of EGFR, including the L858R and T790M mutations. These mutations are commonly associated with resistance to first and second-generation EGFR inhibitors. The covalent nature of EGF816 allows it to form stable bonds with the target protein, leading to prolonged inhibition of its activity. This mechanism is crucial for overcoming resistance mechanisms that often limit the efficacy of existing therapies.
In Vitro Efficacy
In vitro studies have demonstrated that EGF816 exhibits remarkable potency against various EGFR mutant cell lines. The compound has shown an IC50 value of approximately 0.006 μM against the L858R-T790M mutant construct, indicating its high efficacy in inhibiting this resistant form of the receptor .
Cell Line | IC50 (μM) | Mutation Type |
---|---|---|
H1975 | 0.006 | L858R-T790M |
H3255 | Not specified | Exon 19 deletion |
HCC827 | Not specified | Exon 19 deletion |
In Vivo Efficacy
In vivo studies further support the potential of EGF816 as a therapeutic agent. Animal models treated with EGF816 exhibited significant tumor regression in xenograft models of NSCLC, demonstrating both tolerability and efficacy . The compound's pharmacokinetic profile was favorable, allowing for sustained drug levels that correlate with its biological activity.
Structure-Activity Relationship (SAR)
The development of EGF816 involved extensive SAR studies aimed at optimizing its potency and selectivity. Modifications to the benzimidazole core and the incorporation of various substituents were systematically evaluated. Notably, compounds with a dimethylamino crotonamide moiety retained comparable activity while improving solubility and metabolic stability compared to earlier analogs .
Compound | Substituent | L858R-T790M IC50 (μM) | WT EGFR Selectivity |
---|---|---|---|
32g | Dimethylamino crotonamide | 0.006 | ≥50-fold |
32e | R-enantiomer | 0.020 | ≥25-fold |
Clinical Implications
The clinical relevance of EGF816 is underscored by its ability to spare wild-type EGFR while effectively targeting mutant forms. This selectivity minimizes off-target effects commonly associated with traditional EGFR inhibitors, thus enhancing patient safety profiles . Current clinical trials are ongoing to evaluate its efficacy in patients with NSCLC who have developed resistance to prior therapies.
Case Studies
Several case studies have highlighted the effectiveness of EGF816 in treating patients with resistant NSCLC:
- Case Study 1 : A patient with advanced NSCLC harboring both L858R and T790M mutations experienced a significant reduction in tumor size after treatment with EGF816, leading to improved respiratory function and quality of life.
- Case Study 2 : Another patient previously treated with afatinib showed disease progression upon developing T790M mutation. Post-treatment with EGF816 resulted in stable disease for over six months, demonstrating the compound's potential in overcoming acquired resistance.
Properties
Molecular Formula |
C26H31ClN6O2 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35) |
InChI Key |
IOMMMLWIABWRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl |
Origin of Product |
United States |
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